molecular formula C16H6N6 B1589770 Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile CAS No. 215611-93-1

Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile

Cat. No. B1589770
M. Wt: 282.26 g/mol
InChI Key: LYKXFSYCKWNWEZ-UHFFFAOYSA-N
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Description

Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile is a ligand used in the synthesis of copper (I)-phenanthroline complexes, which are used in molecular device technology and solar-energy conversion . It functions as an electron acceptor, and the electron density is delocalized on the quinoxaline ring . It has been shown to have a strong light emission with fluorescence at 590 nm and 594 nm when excited with UV light .


Synthesis Analysis

This compound is synthesized through a Suzuki coupling reaction from biphenyl and 2-(trimethylsilyl)acetamide . It has also been used in the synthesis of copper (I)-phenanthroline complexes and ruthenium (II) complexes .


Molecular Structure Analysis

The molecule shows crystallographic mirror symmetry . Adjacent molecules are essentially parallel along the c axis and tend to be vertical along the b axis with dihedral angles of 72.02 (6)° .


Chemical Reactions Analysis

As an electron-accepting ligand, it imparts improved directionality of electron transfer in excited copper complexes . It has been used in the synthesis of copper (I)-phenanthroline complexes and ruthenium (II) complexes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.24 and a melting point of 310-315 °C . Its empirical formula is C14H8N4 .

Scientific Research Applications

1. Dye-Sensitized Solar Cells

  • Application Summary: Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile is used as an electron-withdrawing anchoring group in the design and synthesis of organic dyes for dye-sensitized solar cells .
  • Methods of Application: Two novel donor–acceptor organic dyes (PPL-1 and PPL-2) with pyrazino[2,3-f][1,10]phenanthroline as an electron-withdrawing anchoring group were designed and synthesized .
  • Results: The synthesized dyes achieved a promising power conversion efficiency of 4.04% under standard AM 1.5 conditions .

2. Organic Light-Emitting Diodes (OLEDs)

  • Application Summary: Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile is used in the synthesis of color-tunable thermally activated delayed fluorescence emitters with aggregation-induced emission (AIE) characteristics for high-efficiency OLEDs .
  • Methods of Application: Three color tunable D–π–A–π–D type skeleton TADF compounds, namely, 2,3-bis (4- (3,6-di- tert -butyl-9 H -carbazol-9-yl)phenyl)pyrazino [2,3- f ] [1,10]phenanthroline ( tCz-DPPN ), 2,3-bis (4- (9,9-dimethylacridin-10 (9 H )-yl)phenyl)pyrazino [2,3- f ] [1,10]phenanthroline ( Ac-DPPN ), and 2,3-bis (4- (10 H -phenoxazin-10-yl)phenyl)pyrazino [2,3- f ] [1,10]phenanthroline ( PXZ-DPPN ), based on the pyrazino [2,3- f ] [1,10]phenanthroline acceptor were synthesized .
  • Results: The synthesized compounds showed wonderful color tuning from sky blue to yellow due to different donors, but also aggregation induced emission (AIE) properties .

3. Metal Complexes in Solar Cells

  • Application Summary: Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile is used as an electron accepting ligand in metal complexes which are used in solar cells .
  • Methods of Application: The compound is used in the synthesis of ruthenium (II) complexes .
  • Results: These complexes are used as DNA probes .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is recommended to be stored in Combustible Solids storage class .

Future Directions

The compound has been used in the synthesis of copper (I)-phenanthroline complexes and ruthenium (II) complexes , which are used in molecular device technology and solar-energy conversion . Its use in these areas suggests potential future directions in the development of new molecular devices and energy conversion technologies.

properties

IUPAC Name

pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6N6/c17-7-11-12(8-18)22-16-10-4-2-6-20-14(10)13-9(15(16)21-11)3-1-5-19-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKXFSYCKWNWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C4=NC(=C(N=C24)C#N)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474668
Record name Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile

CAS RN

215611-93-1
Record name Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
W Yang, QM Qiu, LL Zhou, QH Jin… - … Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C16H6N6, is a polymorph of the previously reported structure [Kozlov & Goldberg (2008). Acta Cryst. C64, o498–o501]. Unlike the previously reported monoclinic …
Number of citations: 3 scripts.iucr.org
H Wang, B Zhao, C Qu, C Duan, Z Li, P Ma… - Chemical Engineering …, 2022 - Elsevier
Efficient thermally activated delayed fluorescence (TADF) emitters are of practical significance for realizing high-performance organic light emitting diodes (OLEDs), which remains the …
Number of citations: 24 www.sciencedirect.com
P Xu, R Hojo, ZM Hudson - Chemistry–A European Journal, 2023 - Wiley Online Library
Three donor‐acceptor compounds based on the imidazo‐pyrazine‐5,6‐dicarbonitrile (IPDC) acceptor were synthesized. The IPDC emitters exhibit blue to near‐infrared (NIR) emission …
N Danchova, S Gutzov, K Matras-Postolek… - Journal of Inclusion …, 2014 - Springer
Preparation methods and optical properties of silica sol–gel microparticles functionalized with [Eu(ntac) 3 ][pphendcn] and [Eu(phen) 2 ](NO 3 ) 3 [ntac = 1-(2-naphthoyl)-3,3,3-…
Number of citations: 9 link.springer.com
Z Cai, Z Liu, X Wu, J Guo, BZ Tang… - Advanced Optical …, 2023 - Wiley Online Library
Deep‐red (DR) and near‐infrared (NIR) organic light‐emitting diodes (OLEDs) based on purely organic materials hold great potential in various frontier applications, but purely organic …
Number of citations: 0 onlinelibrary.wiley.com
Z Cai, X Wu, H Liu, J Guo, D Yang, D Ma… - Angewandte …, 2021 - Wiley Online Library
Tailor‐made red thermally activated delayed fluorescence (TADF) molecules comprised of an electron‐withdrawing pyrazino[2,3‐f][1,10]phenanthroline‐2,3‐dicarbonitrile core and …
Number of citations: 140 onlinelibrary.wiley.com
Z Bai, Y Gao, P Zhu, Y Bian, J Jiang - Inorganic chemistry, 2010 - ACS Publications
A new pathway by means of transetherification has been developed to synthesize novel unsymmetrical 2,3,9,10,16,17,23-heptakis(alkoxyl)-24-mono(dimethylaminoalkoxyl)…
Number of citations: 18 pubs.acs.org
AG Martynov, J Mack, BP Ngoy, T Nyokong… - Dyes and …, 2017 - Elsevier
A novel low-symmetry A 3 B-type phthalocyanine annelated with a pyrazino[2,3-f]phenanthroline ring system and substituted with six solubilizing diisopropylphenoxy-groups (1) was …
Number of citations: 17 www.sciencedirect.com
S Ohisa, YJ Pu, S Takahashi, T Chiba, J Kido - Polymer Journal, 2017 - nature.com
We report the inhibition of solution-processed 1, 4, 5, 8, 9, 11-hexaazatriphenylene-hexacarbonitrile (HAT-CN) crystallization by mixing additives for the hole injection layers (HILs) in …
Number of citations: 8 www.nature.com
D Zhang, M Shi, Z Liu, F Li, T Yi, C Huang - 2006 - Wiley Online Library
A terbium complex Tb(PMIP) 3 (PhCN), namely tris(1‐phenyl‐3‐methyl‐4‐isobutyl‐5‐pyrazolone)‐terbium‐(pyrazino[2,3‐f][1,10]phenanthroline‐2,3‐dicarbonitrile), was synthesized as …

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